Adenosine,6N-4-phenylbutyl
Description
Significance of N6-Substituted Adenosine (B11128) Derivatives in Drug Discovery
A particularly important class of adenosine analogs is the N6-substituted adenosine derivatives. By modifying the N6 position of the adenine (B156593) ring, scientists can fine-tune the compound's affinity and selectivity for different biological targets. This has been a fruitful strategy in the development of agonists and antagonists for adenosine receptors, as well as inhibitors for various enzymes. nih.govresearchgate.netresearchgate.net The ability to create molecules with specific actions opens up possibilities for treating a range of conditions, from cardiovascular diseases to neurodegenerative disorders and cancer. nih.gove-century.us
One such derivative, N6-4-phenylbutyl adenosine, is a subject of growing interest within the research community. Its unique chemical structure allows it to interact with biological systems in specific ways, making it a valuable tool for studying cellular processes and a potential lead compound for new drug development.
Overview of Adenosine Receptor Subtypes and Their Research Relevance
Adenosine exerts its effects primarily through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.govnih.gov These receptors are distributed throughout the body and are involved in a diverse range of physiological and pathological processes. nih.gove-century.us
A1 Adenosine Receptors: Primarily found in the brain, heart, and adipose tissue, A1 receptors are involved in neuroprotection and cardioprotection. nih.gov Agonists of this receptor have been investigated for their potential to mitigate damage from ischemic events. nih.govacs.org
A2A Adenosine Receptors: Highly concentrated in the striatum of the brain, A2A receptors are key targets in the treatment of Parkinson's disease and are also implicated in inflammation and cancer immunotherapy. nih.gov
A2B Adenosine Receptors: Although less abundant, A2B receptors are important in regulating inflammation, vascular function, and are linked to conditions like asthma and diabetes. nih.gove-century.us
A3 Adenosine Receptors: These receptors are promising targets for autoimmune diseases and cancer due to their role in modulating inflammatory responses and cell growth. nih.govyoutube.com
The distinct roles of these receptor subtypes make them attractive targets for drug discovery. The development of selective agonists and antagonists for each subtype is a major focus of medicinal chemistry research.
| Receptor Subtype | Primary Location(s) | Key Research Relevance |
| A1 | Brain, Heart, Adipose Tissue | Neuroprotection, Cardioprotection |
| A2A | Striatum (Brain) | Parkinson's Disease, Cancer Immunotherapy, Inflammation |
| A2B | Various Tissues | Inflammation, Asthma, Diabetes, Vascular Function |
| A3 | Immune Cells, Heart, Lungs | Autoimmune Diseases, Cancer, Inflammation |
Role of Adenosine Analogs as Enzymatic Inhibitors in Biological Systems
Beyond their interaction with adenosine receptors, adenosine analogs can also act as inhibitors of various enzymes. nih.gov This dual functionality further expands their therapeutic potential. Two key enzymes that are often targeted by adenosine analogs are:
Adenosine Deaminase (ADA): This enzyme is responsible for the breakdown of adenosine. scbt.com Inhibitors of ADA can increase the concentration of adenosine in tissues, thereby enhancing its beneficial effects. Analogs like tubercidin (B1682034) mimic the structure of adenosine and block the active site of ADA. scbt.com
S-adenosyl-L-homocysteine (SAH) Hydrolase: This enzyme is involved in methylation reactions, which are crucial for many cellular processes. acs.org Inhibition of SAH hydrolase can have antiviral and other therapeutic effects. acs.org
The ability of adenosine analogs to inhibit these and other enzymes, such as protein kinases and tyrosyl-tRNA synthetase, highlights their versatility as research tools and potential therapeutic agents. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N5O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-(4-phenylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c26-10-14-16(27)17(28)20(29-14)25-12-24-15-18(22-11-23-19(15)25)21-9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,11-12,14,16-17,20,26-28H,4-5,8-10H2,(H,21,22,23) |
InChI Key |
QNQVVNSRYWTXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Pharmacological Investigations and Receptor Interactions
Adenosine (B11128) Receptor Binding and Selectivity Profiles
The pharmacological effects of adenosine analogs are mediated through their interaction with four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of a particular ligand for these receptor subtypes determine its specific physiological or therapeutic effects.
The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (K_i), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower K_i value indicates a higher binding affinity. Functional efficacy, on the other hand, describes the ability of a ligand to activate the receptor upon binding and elicit a cellular response. This is often measured by parameters such as EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum response achievable).
While specific K_i and functional efficacy values for N6-(4-phenylbutyl)adenosine across all four adenosine receptor subtypes are not readily found in published studies, research on analogous compounds provides significant insight. For instance, a closely related compound, N6-(3-phenylpropyl)adenosine, which has one less methylene (B1212753) group in its alkyl chain, has been shown to exhibit a high affinity for the A3 adenosine receptor, with a K_i value of 7.5 nM. nih.gov This suggests that N6-(4-phenylbutyl)adenosine is also likely to be a potent ligand at the A3 receptor.
To illustrate the typical binding profiles of N6-aralkyladenosine analogs, the following table presents data for representative compounds from this class.
| Compound | A1 K_i (nM) | A2A K_i (nM) | A3 K_i (nM) |
| N6-(3-phenylpropyl)adenosine | - | - | 7.5 |
| N6-(indol-3-yl)ethyladenosine | 110 | 350 | - |
Data presented is for illustrative purposes and is derived from studies on related N6-aralkyladenosine analogs. The K_i values for N6-(4-phenylbutyl)adenosine are not specified in the referenced literature.
The functional efficacy of N6-substituted adenosine analogs can range from full agonism to partial agonism and even antagonism, depending on the specific structure of the N6-substituent and the receptor subtype. For example, at the A3 receptor, small N6-alkyl groups are often associated with full agonism, while bulkier or more complex substituents can lead to partial agonism or antagonism. nih.gov The functional profile of N6-(4-phenylbutyl)adenosine would require specific experimental determination.
The structure-activity relationships (SAR) for N6-substituted adenosine analogs are well-documented and provide a framework for predicting the receptor selectivity of compounds like N6-(4-phenylbutyl)adenosine. The nature of the substituent at the N6 position of the adenine (B156593) ring is a critical determinant of both potency and selectivity.
Generally, N6-substituted adenosine analogs tend to show selectivity for A1 and A3 receptors over A2A and A2B receptors. nih.govnih.gov The presence of a hydrophobic phenyl moiety attached to the N6-nitrogen via an alkyl chain, as in N6-(4-phenylbutyl)adenosine, is a common feature in many A1 and A3 selective ligands.
Key SAR principles for N6-aralkyladenosines include:
Length of the Alkyl Linker: The distance between the phenyl group and the N6-nitrogen significantly influences receptor affinity. Studies on N6-benzocycloalkyladenosines have shown that a two-carbon separation often leads to excellent affinity and selectivity for the A1 receptor. nih.gov This suggests that the butyl linker in N6-(4-phenylbutyl)adenosine would contribute favorably to A1 and/or A3 receptor binding.
Nature of the Aryl Group: Substitutions on the phenyl ring can modulate affinity and efficacy. For instance, the position of a chloro substituent on a benzyl (B1604629) ring can decrease the efficacy of the compound at the A3 receptor. nih.gov
Stereochemistry: For analogs with chiral centers in the N6-substituent, there is often a high degree of stereoselectivity. For many A1 selective agonists, the (R)-enantiomer is more potent than the (S)-enantiomer. nih.gov
These SAR principles suggest that N6-(4-phenylbutyl)adenosine likely possesses significant affinity for A1 and/or A3 adenosine receptors, with potentially lower affinity for the A2A and A2B subtypes.
Molecular Mechanisms of Adenosine Receptor Agonism and Antagonism
The interaction of N6-substituted adenosine analogs with adenosine receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors, adenosine receptors exist in an equilibrium of different conformational states.
Agonist-mediated activation is understood to occur through a mechanism of conformational selection . In this model, an agonist ligand preferentially binds to and stabilizes an active conformation of the receptor. researchgate.net This stabilization promotes the interaction of the receptor with intracellular G proteins.
Upon agonist binding and receptor activation:
A1 and A3 receptors typically couple to G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate other signaling pathways, such as phospholipase C and MAP kinase cascades. nih.gov
A2A and A2B receptors primarily couple to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. scispace.com
The specific G protein subtype activated can also be influenced by the agonist. Some agonists may exhibit "biased agonism," preferentially activating one signaling pathway over another, even when acting on the same receptor. nih.gov
Antagonism , in contrast, involves a ligand binding to the receptor without stabilizing the active conformation. Antagonists occupy the binding site, thereby preventing agonists from binding and activating the receptor. Some ligands, known as inverse agonists , can go a step further by binding to and stabilizing an inactive conformation of the receptor, thus reducing the basal level of receptor activity. researchgate.net
The molecular basis for why a particular N6-substituted analog acts as an agonist, partial agonist, or antagonist lies in the subtle molecular interactions between the ligand and the receptor's binding pocket. The specific orientation and contacts made by the N6-(4-phenylbutyl) substituent within the binding site would determine its ability to induce the conformational changes necessary for G protein coupling and receptor activation.
Enzymatic Inhibition Studies
Inhibition of DNA Adenine (B156593) Methyltransferases
The primary research focus for Adenosine (B11128), 6N-4-phenylbutyl has been its activity against DNA adenine methyltransferases, particularly those found in pathogenic bacteria.
Specificity and Potency Against Clostridioides difficile-Specific DNA Adenine Methyltransferase A (CamA)
Adenosine, 6N-4-phenylbutyl, also referred to in scientific literature as compound 18 , has been identified as a notable inhibitor of Clostridioides difficile-specific DNA adenine methyltransferase (CamA). nih.gov CamA is an enzyme essential for the normal sporulation and persistence of C. difficile, a bacterium recognized as an urgent public health threat. nih.gov
Systematic studies on a series of N6-substituted adenosine analogs demonstrated that modifying the N6-benzyl moiety significantly impacts inhibitory potency against CamA. Specifically, elongating the aliphatic carbon chain connecting the adenine N6-position to the phenyl ring led to improved inhibitory activity. The potency was observed to increase with chain length from the N6-2-phenylethyl to the N6-5-phenylpentyl analogs. nih.gov While the N6-3-phenylpropyl analog (compound 14) was highlighted with an IC₅₀ value of 0.7 μM, the N6-4-phenylbutyl analog contributed to this trend of enhanced potency. nih.gov
| Compound | N6-Substituent | Effect on CamA Inhibition | Reference |
|---|---|---|---|
| N6-2-phenylethyladenosine | -CH₂(CH₂)CH₂-Ph | Improved Potency | nih.gov |
| N6-3-phenylpropyladenosine | -CH₂(CH₂)₂CH₂-Ph | Improved Potency (IC₅₀ = 0.7 µM) | nih.gov |
| Adenosine, 6N-4-phenylbutyl | -CH₂(CH₂)₃CH₂-Ph | Improved Potency | nih.gov |
| N6-5-phenylpentyladenosine | -CH₂(CH₂)₄CH₂-Ph | Improved Potency | nih.gov |
Structural Basis of Enzyme-Inhibitor Interactions as Determined by X-ray Crystallography of CamA-DNA-Inhibitor Complexes
The structural underpinnings of the inhibitory action of N6-substituted adenosine analogs, including Adenosine, 6N-4-phenylbutyl, have been elucidated through X-ray crystallography. Studies of CamA in complex with DNA and various inhibitors revealed a consistent binding mode for this class of compounds. nih.govtmc.edu
Like the natural cofactor S-adenosyl-L-methionine (SAM), these inhibitors occupy the adenosine binding site within the enzyme. tmc.edu The key feature of their interaction is that the N6-substituent, such as the 4-phenylbutyl group, is directed outward from the binding pocket. This substituent then rests against a predominantly hydrophobic surface area that is adjacent to the primary adenosine binding site. nih.govtmc.edu This interaction involves a combination of van der Waals, aromatic, and polar contacts. tmc.edu This adjacent hydrophobic surface appears to be a unique feature of CamA, providing a basis for the specific targeting of the enzyme. tmc.edu
Comparative Analysis of Inhibitory Activity Against Other Bacterial and Mammalian DNA/RNA Methyltransferases
A crucial aspect of inhibitor development is selectivity, ensuring that the compound acts on its intended target without significantly affecting other essential host enzymes. Adenosine analogs based on the N6-substituted scaffold have demonstrated remarkable selectivity for CamA. nih.govnih.gov
Extensive comparative studies have shown that potent inhibitors from this series exhibit robust inhibition of CamA while showing little to no significant activity against a panel of other methyltransferases (MTases). nih.gov The most potent compounds in the series were tested and found to be selective for CamA over closely related bacterial and mammalian DNA and RNA adenine methyltransferases, as well as protein lysine (B10760008) and arginine methyltransferases. nih.gov This selectivity is critical as it reduces the likelihood of off-target effects and potential toxicity. Furthermore, key compounds from this class were also inactive against human adenosine receptors, underscoring their specific action on the bacterial enzyme target. nih.gov
Inhibition of Ecto-nucleotidases
Ecto-nucleotidases are cell-surface enzymes that play a critical role in purinergic signaling by converting extracellular ATP to adenosine. Key enzymes in this pathway include CD39 and CD73.
Activity Against Ecto-nucleoside Triphosphate Diphosphohydrolase-1 (CD39)
A review of the published scientific literature did not yield studies specifically investigating the inhibitory activity of Adenosine, 6N-4-phenylbutyl against the ecto-nucleotidase CD39.
Activity Against Ecto-5′-nucleotidase (CD73)
A review of the published scientific literature did not yield studies specifically investigating the inhibitory activity of Adenosine, 6N-4-phenylbutyl against the ecto-nucleotidase CD73.
Development of Dual CD39/CD73 Inhibitors Incorporating the N6-(4-phenylbutyl) Moiety
The strategic development of dual inhibitors targeting both CD39 and CD73 ectonucleotidases represents a promising frontier in therapeutic design, particularly in the realm of immuno-oncology. The simultaneous blockade of these two key enzymes in the ATP-adenosine pathway can synergistically enhance anti-tumor immunity by increasing the concentration of pro-inflammatory extracellular ATP while reducing the levels of immunosuppressive adenosine. Recent research has focused on the modification of adenosine 5'-monophosphate (AMP) as a scaffold to create potent dual inhibitors. Within this context, the incorporation of an N6-(4-phenylbutyl) moiety has been explored as a means to enhance inhibitory activity, particularly against CD39.
A notable study in this area involved the synthesis and evaluation of a series of substituted AMP analogs. uni-bonn.de This research identified 8-butylthio-AMP as a metabolically stable dual inhibitor of both CD39 and CD73. uni-bonn.de Building upon this finding, researchers investigated the impact of introducing an N6-(4-phenylbutyl) group to this dual inhibitor scaffold.
The synthesis of N6-(4-phenylbutyl)-AMP itself yielded a compound with moderate inhibitory activity against human CD39, exhibiting a Ki value of 7.08 μM. uni-bonn.de However, the key innovation came from combining the N6-(4-phenylbutyl) substitution with modifications at the 8-position of the adenine ring. This led to the creation of hybrid analogs with significantly improved potency for CD39.
Specifically, the compound 8-(butylthio)-N6-(4-phenylbutyl)-AMP was synthesized, demonstrating a marked increase in CD39 inhibition with a Ki value of 0.444 μM. uni-bonn.de An even more potent inhibitor was developed by replacing the butylthio group with a naphthylthio moiety. The resulting compound, 8-(1-naphthylthio)-N6-(4-phenylbutyl)-AMP, displayed the highest potency against CD39 in this series, with a Ki of 0.329 μM. uni-bonn.de
These findings underscore the importance of the N6-(4-phenylbutyl) group in optimizing the inhibitory activity of AMP-based compounds against CD39. While the primary focus of the available research has been on the enhancement of CD39 inhibition, the development of these compounds from a known dual CD39/CD73 inhibitor scaffold suggests a strategic direction toward creating potent dual-action agents. The synergistic effect of blocking both enzymes is predicted to be more effective in cancer immunotherapy than targeting either CD39 or CD73 alone. uni-bonn.de
Enzymatic Inhibition Data
The following tables summarize the inhibitory activities of the N6-(4-phenylbutyl) substituted adenosine derivatives and their precursors against human CD39.
Table 1: Inhibitory Activity of N6-(4-phenylbutyl) Adenosine Derivatives against human CD39
| Compound | Ki (μM) vs. hCD39 |
| N6-(4-phenylbutyl)-AMP | 7.08 |
| 8-(butylthio)-N6-(4-phenylbutyl)-AMP | 0.444 |
| 8-(1-naphthylthio)-N6-(4-phenylbutyl)-AMP | 0.329 |
| Data sourced from Bi, Chunyang (2022). uni-bonn.de |
Table 2: Inhibitory Activity of Precursor Compounds
| Compound | Ki (μM) vs. hCD39 |
| 8-butylthio-AMP | 0.847 |
| Data sourced from Bi, Chunyang (2022). uni-bonn.de |
In Vitro and in Vivo Pharmacological Effects in Research Models
Evaluation in Cellular Systems
No specific studies were identified that detailed the effects of N6-(4-phenylbutyl)adenosine on cellular processes modulated by specific adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). Research on other N6-substituted adenosine analogs indicates that the nature of the substituent at the N6 position is a critical determinant of affinity and efficacy at the different adenosine receptor subtypes. However, without direct experimental data for N6-(4-phenylbutyl)adenosine, its specific profile as an agonist, antagonist, or partial agonist at these receptors, and its subsequent effects on downstream cellular signaling pathways (e.g., adenylyl cyclase activity, cyclic AMP levels), remain uncharacterized in the available scientific literature.
There is no available research documenting the impact of N6-(4-phenylbutyl)adenosine on bacterial virulence factors. Specifically, no studies were found that investigated its effects on the sporulation and persistence of Clostridioides difficile. The investigation of purinergic signaling in bacteria is an emerging field, but the role of specific adenosine analogs like N6-(4-phenylbutyl)adenosine in modulating these processes has not been reported.
Studies in Animal Models
No in vivo studies in animal models were found that assessed the peripheral versus central nervous system effects of N6-(4-phenylbutyl)adenosine. Consequently, there is no information regarding its ability to permeate the blood-brain barrier. The physicochemical properties of a molecule, such as its lipophilicity and molecular weight, influence its ability to cross this barrier, but experimental verification for N6-(4-phenylbutyl)adenosine is absent from the scientific literature.
No studies were identified that have analyzed the in vivo biological activities of N6-(4-phenylbutyl)adenosine, including its potential to inhibit lipolysis. While other adenosine receptor agonists are known to inhibit lipolysis in adipocytes through activation of A1 adenosine receptors, the specific action of N6-(4-phenylbutyl)adenosine in this or any other in vivo physiological process has not been documented.
Research Applications and Future Directions
Development of Chemical Probes for Elucidating Adenosine (B11128) Receptor Biology
The N6 position of adenosine is a critical site for chemical modification to create probes for studying adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov The "functionalized congener" approach involves attaching a linker to the N6 position, which can then be connected to a reporter group, such as a fluorescent dye or a radiolabel, without significantly compromising the molecule's affinity for the receptor. rsc.org
N6-substituted adenosine derivatives are instrumental in this field. The nature of the substituent, such as the 4-phenylbutyl group, is well-tolerated and can be systematically modified to develop highly potent and selective chemical probes. nih.gov For instance, studies on N6-alkyladenosines have shown that the length of the alkyl chain directly influences affinity, particularly for the A1 adenosine receptor. nih.gov By creating derivatives of compounds like 6N-4-phenylbutyladenosine with reporter groups, researchers can visualize receptor distribution, quantify ligand-receptor interactions in living cells, and screen for new drugs. nih.gov These probes are essential tools for understanding the physiological and pathological roles of adenosine receptors in conditions ranging from cardiovascular disease to neurological disorders.
Exploration of Adenosine, 6N-4-phenylbutyl Analogs as Antivirulence Agents
While traditional antiviral drugs often work by inhibiting viral replication, an emerging strategy is to develop "antivirulence" agents that disarm pathogens. Research into adenosine analogs has revealed their potential in combating various infectious agents. embopress.org Although direct studies on 6N-4-phenylbutyladenosine as an antivirulence agent are not prominent, the exploration of structurally related N6-substituted adenosine analogs provides a strong rationale for future investigation.
Studies have shown that N6-substituted adenosine derivatives possess significant activity against a range of pathogens.
Antiprotozoal Activity: A library of 2,N6-disubstituted adenosine analogs was tested for antiprotozoal effects. Analogs with large hydrophobic substitutions at the N6-position, such as 2,2-diphenylethyl, demonstrated the best antiplasmodial activity, suggesting a mechanism that may involve aromatic stacking with heme in the parasite's digestive vacuole. researchgate.net This finding is relevant as the 4-phenylbutyl group is also a large, hydrophobic substituent.
Antimalarial Activity: Novel N6-substituted adenosine derivatives have been synthesized and shown to be active against multidrug-resistant strains of Plasmodium falciparum. nih.gov
Antitumor Properties: Some short-chain N6-substituted adenosine analogs have demonstrated antitumor properties in animal models. nih.govacs.org
General Antiviral Mechanisms: The antiviral activity of some adenosine analogs is linked to their ability to modulate the host immune response via adenosine receptors. embopress.org For example, the metabolite of remdesivir, an adenosine analog, acts as an antagonist at the A2A receptor, which contributes to its therapeutic effect against SARS-CoV-2. embopress.org
Given that the 4-phenylbutyl substituent confers significant hydrophobicity, analogs of Adenosine, 6N-4-phenylbutyl represent a promising area for the exploration of new agents against parasitic and other microbial diseases.
Potential as Immunomodulatory Agents via Ecto-nucleotidase Inhibition
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which suppresses the anti-tumor immune response by activating adenosine receptors on immune cells. This adenosine is primarily produced by the sequential action of two cell-surface enzymes (ecto-nucleotidases): CD39, which converts ATP to AMP, and CD73, which converts AMP to adenosine.
Inhibiting these ecto-nucleotidases, particularly CD73, is a major goal in cancer immunotherapy to reduce immunosuppressive adenosine levels. While adenosine analogs like 6N-4-phenylbutyladenosine are typically agonists at adenosine receptors (and thus immunosuppressive), their core structure is being used as a template for designing potent ecto-nucleotidase inhibitors.
A key strategy involves taking the adenosine scaffold and modifying it to block the enzyme's active site. Research has focused on creating ATP analogs, such as ARL67156, which have a modified triphosphate chain that resists hydrolysis. nih.gov Medicinal chemistry efforts have used such compounds as lead structures to synthesize new derivatives, including modifications at the N6-position of the adenine (B156593) ring, in the search for potent and selective CD39 and CD73 inhibitors. nih.gov Therefore, while 6N-4-phenylbutyladenosine itself is not an inhibitor, its structural backbone is highly relevant to the design of next-generation immunomodulatory agents that function by blocking ecto-nucleotidase activity. However, research has also shown that inhibiting these enzymes can sometimes lead to paradoxical effects on neuronal signaling, highlighting the complexity of this pathway. nih.gov
Rational Design of Next-Generation Adenosine Analogs with Improved Potency, Selectivity, and Pharmacokinetic Properties
The rational design of new drugs aims to optimize a molecule's properties by making targeted structural changes. Adenosine, 6N-4-phenylbutyl serves as an excellent example of a lead compound whose structure can be systematically altered to improve its therapeutic potential. The N6-substituent is a key determinant of a ligand's affinity and selectivity for the four adenosine receptor subtypes. nih.govnih.gov
Structure-activity relationship (SAR) studies have provided a wealth of data on how modifications to the N6-substituent affect receptor interaction.
| N6-Substituent Modification | Observed Effect on Receptor Binding/Activity | Reference |
|---|---|---|
| Alkyl Chain Length | Optimum A1 receptor affinity is achieved with an N6-pentyl or hexyl chain; longer chains see a sharp decrease in affinity. | nih.gov |
| Cycloalkyl Group Size | N6-cycloalkyl groups with 5 or fewer carbons are full agonists at the human A3 receptor, while those with 6 or more carbons are partial agonists. | nih.govnih.gov |
| Arylmethyl Groups (e.g., Benzyl) | Substituted benzyl (B1604629) groups at the N6 position tend to be more potent at A1 and A3 receptors compared to A2A receptors. | nih.govnih.gov |
| Hydrophobic Modifications | Hydrophobic groups at the N6 position interact with a unique hydrophobic pocket in the A3 receptor, conferring selectivity for this subtype. | biorxiv.org |
| Stereochemistry | The stereochemistry of branched substituents, such as in (R)- and (S)-1-phenylethyladenosine, dramatically affects affinity and efficacy at the A3 receptor. | nih.gov |
A cutting-edge approach in rational design is the creation of "bitopic" ligands. These molecules consist of an orthosteric part that binds to the primary receptor site (like the adenosine core) and a second part, connected via a linker at the N6 position, that binds to an allosteric site on the same receptor. nih.govacs.org This dual interaction can induce "biased agonism," where the ligand activates specific downstream signaling pathways over others. For the A1 adenosine receptor, this strategy has been used to design agonists that promote cardioprotective signaling without causing undesirable side effects like bradycardia. acs.org
By modifying the 4-phenylbutyl group of Adenosine, 6N-4-phenylbutyl—for example, by altering the linker's length or rigidity, or by adding substituents to the phenyl ring—medicinal chemists can fine-tune the resulting analog's potency, selectivity, and functional activity to create safer and more effective therapeutic agents. acs.org
Q & A
Q. What analytical methods are recommended for characterizing the purity and stability of Adenosine,6N-4-phenylbutyl in experimental settings?
To ensure compound integrity, employ a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm for adenosine derivatives) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation . For stability studies, use accelerated degradation assays under varying pH, temperature, and light conditions, followed by mass spectrometry (MS) to identify breakdown products. Cross-reference results with certified reference materials (CRMs) from authoritative databases like SciFinder or Web of Science to validate analytical protocols 7 .
Q. How can researchers design experiments to assess the receptor subtype selectivity of this compound?
Use radioligand binding assays with human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) expressed in transfected cell lines. For example:
- Competitive binding assays : Compare displacement of [³H]CCPA (A₁-selective) or [³H]ZM241385 (A₂A-selective) by this compound.
- IC₅₀ determination : Calculate inhibitory concentration values using nonlinear regression (e.g., GraphPad Prism).
Include endogenous adenosine as a control to benchmark selectivity ratios .
Table 1 : Example Receptor Binding Affinity Data (Hypothetical)
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. Adenosine) |
|---|---|---|
| A₁ | 12.3 | 8.5x |
| A₂A | 45.7 | 2.1x |
| A₃ | 220.0 | 0.3x |
Advanced Research Questions
Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) penetration?
- Rodent models : Administer the compound intravenously (IV) or intraperitoneally (IP) and collect plasma, cerebrospinal fluid (CSF), and brain tissue at timed intervals. Use microdialysis for real-time monitoring of extracellular brain concentrations .
- BBB permeability assays : Measure logP values (octanol-water partition coefficient) and employ in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to predict passive diffusion. Validate with LC-MS/MS quantification .
Q. How should contradictory data regarding the compound’s efficacy in different experimental models be addressed?
- Systematic variability analysis : Compare parameters such as dosing regimens (e.g., acute vs. chronic), species differences (rat vs. mouse), and assay conditions (e.g., buffer composition in binding assays).
- Meta-analysis : Use tools like Consensus (AI-driven literature synthesis) to aggregate findings from diverse studies and identify confounding variables 7.
- Dose-response reevaluation : Perform Bland-Altman plots or Mantel-Haenszel tests to assess bias across studies .
Q. What strategies improve the enantiomeric purity of this compound during synthesis?
- Chiral chromatography : Utilize HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) for enantiomer separation.
- Asymmetric synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor stereoselective alkylation at the 6N position. Validate purity via circular dichroism (CD) spectroscopy and X-ray crystallography .
Methodological Guidance for Literature Review
Q. How can researchers efficiently locate prior studies on this compound?
- Database strategies :
- SciFinder : Search CAS RN (if available) or use substructure queries for adenosine derivatives.
- Web of Science : Apply filters for "adenosine receptor agonists" and "structure-activity relationship (SAR)."
- AI tools : Scholarly Assistant (GPT) generates updated literature summaries with validated citations 7.
Q. What metrics should be prioritized when evaluating the reliability of studies on this compound?
- Source credibility : Prioritize peer-reviewed journals indexed in PubMed or Scopus .
- Experimental rigor : Check for detailed methods (e.g., purity ≥95%, receptor binding Kd values) and replication across independent labs.
- Conflict of interest : Exclude studies funded by entities with commercial stakes in adenosine derivatives 7.
Data Presentation and Reproducibility
Q. How should researchers document synthetic protocols for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
